![molecular formula C19H20N2O2 B5595970 1-[4-(4-morpholinyl)benzoyl]indoline](/img/structure/B5595970.png)
1-[4-(4-morpholinyl)benzoyl]indoline
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Overview
Description
"1-[4-(4-morpholinyl)benzoyl]indoline" belongs to a class of compounds characterized by the presence of an indoline scaffold, which is often modified with various substituents to explore different chemical properties and biological activities. Indoline derivatives, including those with morpholino groups, are of significant interest due to their potential as pharmacological agents and their utility in various chemical transformations.
Synthesis Analysis
The synthesis of indoline derivatives can involve various strategies, including the reaction of cyclohexane diones with amines to form enamines, followed by cyclization reactions to produce the indoline core. A notable method involves the use of enamines derived from 4-substituted cyclohexane-1,3-diones reacting with p-benzoquinone, leading to derivatives of dibenzofurans and carbazoles, which are structural analogs to the target molecule (Lyubchanskaya, Alekseeva, & Granik, 1994). Furthermore, diphosphine-catalyzed reactions and metal-free conditions have been employed to create a variety of N-heterocycles, including indolines, underlining the versatility of synthetic approaches to these compounds (Sriramurthy & Kwon, 2010).
Molecular Structure Analysis
The molecular structure of indoline derivatives, including those with morpholino substituents, is characterized by the indoline scaffold that can be further modified at various positions to alter chemical and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate these structures, revealing details such as planarity, substitution patterns, and conformational preferences.
Chemical Reactions and Properties
Indoline derivatives undergo a variety of chemical reactions, including Mannich reactions, Nenitzescu reactions, and reductive cleavage, depending on their substitution patterns. The presence of specific functional groups, such as the morpholino moiety, influences the reactivity and types of reactions these compounds can participate in. For example, N-benzoyl and N-(p-toluoyl)indoline derivatives have been shown to undergo reductive cleavage with Cunninghamella elegans, yielding indoline and the corresponding benzyl alcohol (Crabb & Soilleux, 1985).
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(4-morpholin-4-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(21-10-9-15-3-1-2-4-18(15)21)16-5-7-17(8-6-16)20-11-13-23-14-12-20/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHKTWJPUOMTSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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